Cas no 681174-07-2 (4-[N'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide)

4-[N'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide is a specialized sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine moiety. This compound is of interest in medicinal chemistry due to its potential as a scaffold for designing bioactive molecules, particularly in targeting enzymes or receptors where sulfonamide and hydrazine functionalities are critical. The incorporation of the benzodioxine group enhances structural rigidity and may improve binding affinity or metabolic stability. Its well-defined synthetic route allows for further derivatization, making it a versatile intermediate for drug discovery. The dimethylsulfonamide moiety contributes to solubility and pharmacokinetic properties, supporting its utility in preclinical research.
4-[N'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide structure
681174-07-2 structure
Product Name:4-[N'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide
CAS No:681174-07-2
MF:C18H19N3O6S
MW:405.424963235855
CID:5860064
PubChem ID:5009098
Update Time:2025-10-30

4-[N'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
    • 1,4-Benzodioxin-2-carboxylic acid, 2,3-dihydro-, 2-[4-[(dimethylamino)sulfonyl]benzoyl]hydrazide
    • AKOS006434845
    • 4-[(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)carbamoyl]-N,N-dimethylbenzenesulfonamide
    • MLS000680203
    • SR-01000006944-1
    • 4-(2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
    • 681174-07-2
    • 4-[N'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide
    • F0537-0723
    • CHEMBL1542498
    • SMR000324472
    • AB00616734-06
    • HMS2602B09
    • SR-01000006944
    • Inchi: 1S/C18H19N3O6S/c1-21(2)28(24,25)13-9-7-12(8-10-13)17(22)19-20-18(23)16-11-26-14-5-3-4-6-15(14)27-16/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,23)
    • InChI Key: SLXHZJUUDSIUOG-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2OCC1C(NNC(=O)C1=CC=C(S(N(C)C)(=O)=O)C=C1)=O

Computed Properties

  • Exact Mass: 405.09945651g/mol
  • Monoisotopic Mass: 405.09945651g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 669
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 122Ų

Experimental Properties

  • Density: 1.387±0.06 g/cm3(Predicted)
  • pka: 9.35±0.20(Predicted)

4-[N'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide Pricemore >>

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Additional information on 4-[N'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide

4-[N'-(2,3-Dihydro-1,4-Benzodioxine-2-Carbonyl)Hydrazinecarbonyl]-N,N-Dimethylbenzene-1-Sulfonamide: A Comprehensive Overview

The compound with CAS No 681174-07-2, known as 4-[N'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its intricate structure, which combines several functional groups and aromatic systems. The molecule's design suggests potential applications in drug development, particularly in the modulation of cellular signaling pathways and enzyme activity.

At the core of this compound lies the benzodioxine moiety, specifically the 2,3-dihydro derivative. This structure is a fused bicyclic system consisting of a benzene ring and a dioxane ring. The benzodioxine group is known for its ability to act as a rigid scaffold in molecular design, often contributing to the stability and bioavailability of compounds. In this case, the benzodioxine is further substituted with a carbonyl group at position 2, which plays a crucial role in the molecule's reactivity and selectivity.

The hydrazinecarbonyl group attached to the benzodioxine moiety introduces additional complexity to the molecule. Hydrazines are well-known for their ability to form stable bonds with carbonyl groups, making them versatile building blocks in organic synthesis. In this compound, the hydrazinecarbonyl group serves as a linker between the benzodioxine and the sulfonamide moiety. This arrangement suggests that the molecule may act as a bifunctional compound, capable of interacting with multiple biological targets simultaneously.

The sulfonamide group at position 1 of the benzene ring is another key feature of this compound. Sulfonamides are widely used in drug design due to their ability to modulate enzyme activity and their potential for high bioavailability. The N,N-dimethyl substitution on the sulfonamide group further enhances its pharmacokinetic properties by increasing lipophilicity and reducing ionization. This makes the compound more likely to cross cellular membranes and exert its biological effects effectively.

Recent studies have highlighted the potential of this compound as a modulator of kinase activity. Kinases are enzymes that play critical roles in cell signaling pathways, making them attractive targets for drug development. The sulfonamide group in this compound has been shown to bind selectively to certain kinase domains, potentially inhibiting their activity and thereby modulating downstream signaling pathways. This property makes it a promising candidate for the treatment of diseases such as cancer, where aberrant kinase activity is often implicated.

In addition to its kinase inhibitory properties, this compound has also been investigated for its potential anti-inflammatory and antioxidant activities. The benzodioxine moiety has been shown to exhibit significant radical scavenging activity in vitro, suggesting that it may contribute to the compound's antioxidant properties. Furthermore, the hydrazinecarbonyl group has been reported to enhance the anti-inflammatory effects of related compounds by modulating cytokine production and reducing oxidative stress.

The synthesis of 4-[N'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide involves a multi-step process that combines principles from organic synthesis and medicinal chemistry. Key steps include the preparation of the benzodioxine derivative through cyclization reactions and subsequent functionalization with hydrazines and sulfonamides. The optimization of reaction conditions has been critical in achieving high yields and ensuring the purity of the final product.

From an analytical standpoint, this compound has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analyses have confirmed its molecular structure and provided insights into its conformational flexibility and stability under various conditions. Such data are essential for understanding how this compound interacts with biological systems at molecular levels.

In terms of pharmacokinetics, preliminary studies indicate that this compound exhibits favorable absorption profiles in preclinical models. Its lipophilicity balance appears optimal for oral administration while maintaining sufficient solubility for systemic distribution. However, further studies are required to fully characterize its pharmacokinetic properties across different species and under varying dosing regimens.

The safety profile of 4-[N'-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)hydrazinecarbonyl]-N,N-dimethylbenzene-1-sulfonamide has also been evaluated through acute toxicity studies in rodent models. These studies suggest that it possesses a relatively low toxicity profile at therapeutic doses; however, chronic toxicity studies are needed to assess long-term safety concerns such as organ accumulation or genotoxicity risks.

Looking forward, ongoing research efforts are focused on optimizing this compound's efficacy while minimizing potential off-target effects. Researchers are exploring modifications to its structure that could enhance selectivity for specific kinase targets or improve its pharmacokinetic properties without compromising safety profiles.

In conclusion,CAS No 681174-07-2 represents an intriguing candidate for drug development due to its unique structural features and promising biological activities. As research continues to unravel its full potential across various therapeutic areas,CAS No 681174-07-2 stands out as an important addition to our arsenal of tools for combating complex diseases such as cancer,inflammation,and oxidative stress-related disorders.

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